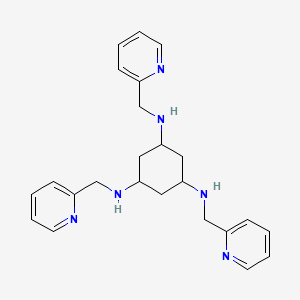
Tachpyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tachpyr, also known as this compound, is a useful research compound. Its molecular formula is C24H30N6 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Cytotoxicity Mechanism
Tachpyr has been identified as a potent cytotoxic agent against various cancer cell lines. Research indicates that it exerts its effects primarily through iron chelation, which disrupts cellular iron homeostasis and induces oxidative stress. Specifically, studies have shown that this compound can deplete intracellular iron levels and protect isolated DNA from oxidative damage caused by hydrogen peroxide, although it does not offer protection against all oxidative agents .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Bladder Cancer Cells | 30.5 | Iron chelation leading to oxidative stress |
| Cervical Cancer Cells | 25.0 | Induction of apoptosis via redox cycling |
| Breast Cancer Cells | 28.0 | Disruption of iron-dependent cellular processes |
Coordination Chemistry
This compound's structure allows it to form stable complexes with divalent transition metals such as iron, copper, and nickel. The binding properties of this compound with these metals have been extensively studied to understand its potential as a therapeutic agent.
Table 2: Binding Affinities of this compound with Divalent Metals
| Metal Ion | Binding Constant (K) | Stability |
|---|---|---|
| Fe(II) | High | Very Stable |
| Cu(II) | Moderate | Stable |
| Ni(II) | Low | Less Stable |
These interactions are crucial for its application in treating conditions associated with metal overload and in cancer therapies where metal ions play a role in tumor progression.
Antitumor Applications
The antitumor activity of this compound has been linked to its ability to selectively target rapidly proliferating cancer cells while sparing normal cells. This selectivity is attributed to the higher iron requirements of cancer cells compared to normal cells.
Case Study: Bladder Cancer Treatment
A study demonstrated that this compound effectively inhibited the growth of bladder cancer cells in vitro, showing a significant reduction in cell viability at concentrations that had minimal effects on normal epithelial cells . This property highlights its potential for targeted cancer therapies.
Future Research Directions
Ongoing research aims to explore the structural modifications of this compound to enhance its efficacy and selectivity as an anticancer agent. Understanding the structure-function relationships will be vital for developing new metal chelators based on the this compound framework.
Propiedades
Número CAS |
177660-40-1 |
|---|---|
Fórmula molecular |
C24H30N6 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-N,3-N,5-N-tris(pyridin-2-ylmethyl)cyclohexane-1,3,5-triamine |
InChI |
InChI=1S/C24H30N6/c1-4-10-25-19(7-1)16-28-22-13-23(29-17-20-8-2-5-11-26-20)15-24(14-22)30-18-21-9-3-6-12-27-21/h1-12,22-24,28-30H,13-18H2 |
Clave InChI |
ILHFCLNOTOJYHF-UHFFFAOYSA-N |
SMILES |
C1C(CC(CC1NCC2=CC=CC=N2)NCC3=CC=CC=N3)NCC4=CC=CC=N4 |
SMILES canónico |
C1C(CC(CC1NCC2=CC=CC=N2)NCC3=CC=CC=N3)NCC4=CC=CC=N4 |
Sinónimos |
N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane tachpyr tachpyridine tachypyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















